2,4-dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
2,4-Dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic benzamide derivative featuring a tetrahydroquinoline core. Its structure includes:
- Benzamide moiety: Substituted with chlorine atoms at the 2- and 4-positions, enhancing electron-withdrawing properties and influencing binding interactions.
- Tetrahydroquinoline scaffold: A partially saturated bicyclic system with a methyl group at the 1-position and a ketone at the 2-position. This scaffold is critical for biological activity due to its ability to engage in hydrogen bonding and hydrophobic interactions.
The compound’s molecular formula is C₁₇H₁₃Cl₂N₂O₂ (molecular weight: 354.2 g/mol), and its unique substitution pattern distinguishes it from analogs.
Properties
IUPAC Name |
2,4-dichloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-21-15-6-4-12(8-10(15)2-7-16(21)22)20-17(23)13-5-3-11(18)9-14(13)19/h3-6,8-9H,2,7H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAPPTSCAGMKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline derivative: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone.
Amidation: The final step involves the coupling of the dichlorobenzoyl chloride with the quinoline derivative in the presence of a base like triethylamine to form the desired benzamide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2,4-dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Reduction Reactions: The carbonyl group in the quinoline moiety can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts or bases to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2,4-dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions that include the formation of the tetrahydroquinoline core followed by chlorination and amide formation. The compound's structure can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Biological Activities
Research has demonstrated that this compound exhibits significant biological activities:
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. It has shown promising results against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values were reported to be low, suggesting high potency .
2. Antifungal Properties
In addition to its antibacterial effects, the compound has also been tested for antifungal activity. Studies indicated effectiveness against fungi such as Candida albicans, further supporting its broad-spectrum antimicrobial potential .
3. Anticancer Potential
Recent investigations have focused on the compound's anticancer properties. It has been shown to inhibit cancer cell proliferation in vitro through mechanisms involving apoptosis and cell cycle arrest. Specific studies highlighted its effectiveness against breast and lung cancer cell lines .
Case Studies
Several case studies provide insights into the practical applications of this compound:
Case Study 1: Antibacterial Screening
A study conducted on a series of synthesized derivatives including this compound revealed significant antibacterial activity against Mycobacterium smegmatis. The study highlighted that modifications in the molecular structure could enhance efficacy .
Case Study 2: Anticancer Research
In a controlled laboratory setting, the compound was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell viability with IC50 values indicating strong anticancer activity. The study concluded that further exploration into its mechanism could lead to new cancer therapies .
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Methoxy Groups : Chlorine substituents (e.g., 2,4-dichloro) enhance electrophilicity and binding to hydrophobic pockets, while methoxy groups (e.g., 2-OCH₃) improve solubility and hydrogen-bonding capacity .
Key Trends :
- Chlorine Substitutions : Chlorinated analogs (e.g., 2,4-dichloro) are theorized to exhibit stronger kinase inhibition due to enhanced electrophilicity, though experimental validation is needed .
- Methoxy/Ethoxy Groups : These substituents correlate with anti-inflammatory activity, likely due to improved interaction with COX-2’s hydrophobic channel .
Physicochemical Properties
- Lipophilicity (LogP) :
- Melting Points :
- Chlorinated derivatives generally exhibit higher melting points (>200°C) due to strong intermolecular halogen bonding .
Biological Activity
2,4-Dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorobenzamide moiety linked to a tetrahydroquinoline derivative. Its molecular formula is with a molecular weight of approximately 292.15 g/mol. The presence of the dichloro group is significant for its biological activity.
Pharmacological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have indicated that this compound possesses anticancer properties. For instance, in vitro assays showed that it inhibits the proliferation of various cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-468 (breast) | 0.51 | G2/M phase arrest |
| A549 (lung) | 0.63 | Induction of DNA damage |
| HCT116 (colon) | 0.29 | Tubulin polymerization inhibition |
In a murine xenograft model using MDA-MB-468 cells, administration of the compound significantly suppressed tumor growth by approximately 77% compared to control groups without causing significant weight loss in the animals .
The compound appears to exert its effects through multiple pathways:
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, which is critical for halting proliferation.
- Apoptosis Induction : Increased levels of γ-H2AX foci indicate DNA damage and subsequent apoptosis.
- Tubulin Inhibition : The compound disrupts microtubule dynamics, affecting mitotic spindle formation and leading to cell death .
Study 1: Antitumor Efficacy
A study evaluated the efficacy of the compound in an animal model with xenografted tumors. The results indicated a strong inhibitory effect on tumor growth with minimal systemic toxicity observed during treatment.
Study 2: Mechanistic Insights
Another investigation focused on the cellular mechanisms involved in the anticancer activity of this compound. It was found that treatment led to significant alterations in cell cycle distribution and apoptosis markers in treated cells compared to untreated controls .
Q & A
Q. What are the recommended synthetic routes for preparing 2,4-dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?
A validated method involves sequential alkylation and benzoylation. For example:
Alkylation : React 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with a suitable alkylating agent (e.g., methyl iodide) under basic conditions (e.g., NaH in DMF).
Benzoylation : Treat the intermediate with 2,4-dichlorobenzoyl chloride in anhydrous dichloromethane using triethylamine as a base. Monitor the reaction via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Note: Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of acid chloride intermediates.
Q. How should researchers characterize this compound spectroscopically?
- NMR : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm the tetrahydroquinolin core (δ 2.1–3.5 ppm for methyl/methylene groups) and benzamide protons (δ 7.2–8.1 ppm).
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ≈ 390.05). Cross-reference with PubChem data for validation .
- IR : Confirm carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹, tetrahydroquinolin ketone at ~1700 cm⁻¹).
Q. What safety precautions are critical during handling?
Refer to hazard codes from safety
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives?
Q. How to address contradictions in biological activity data across derivatives?
- Experimental Design :
- Dose-Response Studies : Test derivatives (e.g., halogen-substituted analogs) at 0.1–100 µM concentrations.
- Control Groups : Include positive controls (e.g., Baxdrostat for aldosterone synthase inhibition ).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.05).
- Mechanistic Insight : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target enzymes .
Q. What methodologies optimize purity for in vitro assays?
- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min. Target purity ≥ 95% (UV detection at 254 nm).
- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C, and filter. Repeat until consistent melting point (e.g., 185–187°C) is achieved .
Q. How to analyze metabolic stability in preclinical models?
- In Vitro Microsomal Assay : Incubate compound (10 µM) with liver microsomes (human/rat) and NADPH. Quantify parent compound degradation via LC-MS/MS at 0, 15, 30, and 60 min. Calculate t₁/₂ using first-order kinetics .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® assays).
Data Analysis & Computational Tools
Q. How to validate computational models for SAR studies?
- QSAR : Use Gaussian 16 to calculate electrostatic potentials and logP values. Validate against experimental IC₅₀ data from enzyme inhibition assays .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess ligand-protein stability. Analyze RMSD/RMSF plots for binding site flexibility .
Q. What strategies resolve spectral overlaps in complex mixtures?
- 2D NMR : Perform HSQC/HMBC to assign quaternary carbons and distinguish benzamide vs. tetrahydroquinolin signals.
- DOSY : Differentiate compounds by diffusion coefficients in DMSO-d₆ .
Ethical & Regulatory Considerations
Q. How to ensure compliance with controlled substance regulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
